molecular formula C7H6N4O B1609093 Benzotriazole-1-carboxamide CAS No. 5933-29-9

Benzotriazole-1-carboxamide

Cat. No.: B1609093
CAS No.: 5933-29-9
M. Wt: 162.15 g/mol
InChI Key: UUMXWUNNKCQWHS-UHFFFAOYSA-N
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Description

Benzotriazole-1-carboxamide is a derivative of benzotriazole, a heterocyclic compound known for its versatility in various chemical reactions. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial applications .

Mechanism of Action

Target of Action

Benzotriazole-1-carboxamide is primarily used as a corrosion inhibitor, particularly for copper in nitric acid solutions . It is also used as a reagent for the preparation of urea derivatives with mono- and N, N-disubstitution products .

Mode of Action

The compound interacts with its targets through a variety of reactions. It activates molecules towards numerous transformations and remains stable during the course of these reactions . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions .

Biochemical Pathways

Benzotriazole derivatives have been reported to impact arachidonic acid, lipid, and energy metabolism . They also negatively impact the cyclic guanosine monophosphate/protein kinase G pathway .

Pharmacokinetics

It is known that benzotriazole is inexpensive, non-toxic, highly stable, and can easily be introduced into molecules through a variety of reactions .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. As a corrosion inhibitor, it prevents the degradation of metals, particularly copper . As a reagent, it aids in the synthesis of urea derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, as a corrosion inhibitor, its effectiveness can be affected by the acidity of the environment . More research is needed to fully understand how other environmental factors may influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzotriazole-1-carboxamide can be synthesized through the hydrolysis of 1-cyanobenzotriazole using hydrogen peroxide . The reaction typically involves the following steps:

  • Dissolve 1-cyanobenzotriazole in a suitable solvent such as dimethyl sulfoxide (DMSO).
  • Add hydrogen peroxide to the solution and maintain the reaction at a controlled temperature.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrolysis processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: Benzotriazole-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

benzotriazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)11-6-4-2-1-3-5(6)9-10-11/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMXWUNNKCQWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396222
Record name Benzotriazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5933-29-9
Record name 1H-Benzotriazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5933-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzotriazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzotriazole-1-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Benzotriazole-1-carboxamide useful for synthesizing ureas?

A1: this compound acts as an efficient carbamoyl transfer reagent. It reacts readily with primary and secondary amines, including those with diverse functionalities, to yield mono- and N,N-disubstituted ureas. [] The reaction proceeds under mild conditions with a simple purification process, making it suitable for various applications, including solid-phase synthesis. []

Q2: Are there any alternative synthetic routes to this compound and its analogs?

A3: Yes, a novel two-step synthesis has been reported for this compound and its analogs. [] This method starts with 1,2-diaminobenzene and involves the facile preparation of o-aminophenylurea as a key intermediate. [] This approach offers a simple and efficient alternative to traditional methods.

Q3: Does this compound exhibit any interesting structural features?

A4: Studies on N-Benzyloxy-1H-benzotriazole-1-carboxamide, a derivative of this compound, revealed a unique structural characteristic. [] This compound forms a hydrogen-bonded tetramer, stabilized by four strong hydrogen bonds of N-H...O and N-H...N types. [] This tetramer formation is based on a rare R(4)4(20) structural motif, making it a notable observation in crystal engineering and supramolecular chemistry.

Q4: Beyond urea and amide synthesis, are there other applications for this compound in organic chemistry?

A5: Research indicates that δ-azido N-acylbenzotriazoles, derivatives of this compound, can participate in Lewis acid-promoted intramolecular Schmidt reactions. [] These reactions offer a route to benzotriazole-1-carboxamides and lactams in good to excellent yields. [] This highlights the versatility of this compound as a building block in complex molecule synthesis.

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